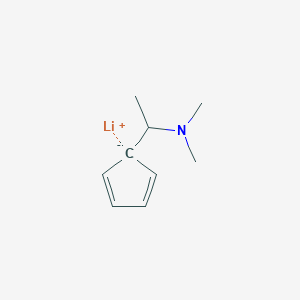
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is a compound that combines the properties of lithium with a cyclopentadienyl group and a dimethylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with N,N-dimethylethanamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lithium’s biological effects and its interaction with biological molecules.
Medicine: Research into the potential therapeutic applications of lithium compounds includes their use in treating mood disorders and other neurological conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can modulate the activity of enzymes, ion channels, and neurotransmitter systems. The cyclopentadienyl group may also participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilane group instead of the dimethylethanamine moiety.
Cyclopentadienyllithium: Lacks the dimethylethanamine group, making it less complex.
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: Contains an acetate group instead of the dimethylethanamine moiety.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is unique due to the combination of lithium, cyclopentadienyl, and dimethylethanamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
190380-04-2 |
|---|---|
Molekularformel |
C9H14LiN |
Molekulargewicht |
143.2 g/mol |
IUPAC-Name |
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H14N.Li/c1-8(10(2)3)9-6-4-5-7-9;/h4-8H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
NOZRVWZHTYMHTO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC([C-]1C=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


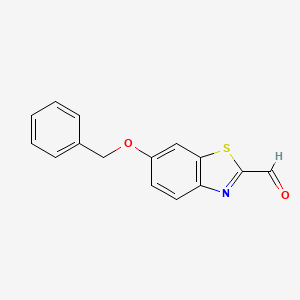
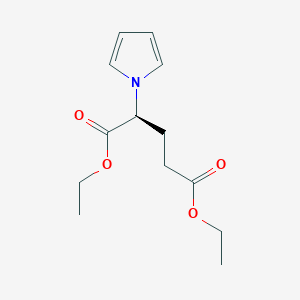
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
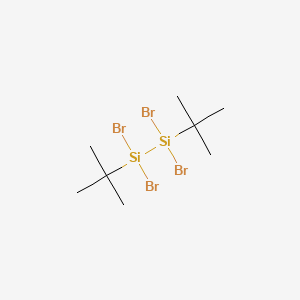
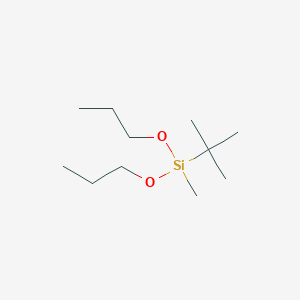
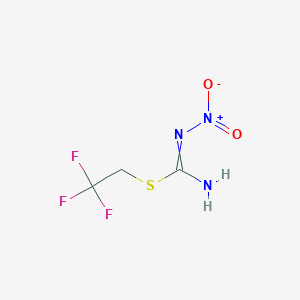
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
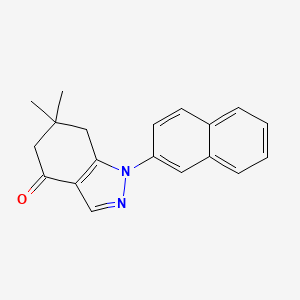
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

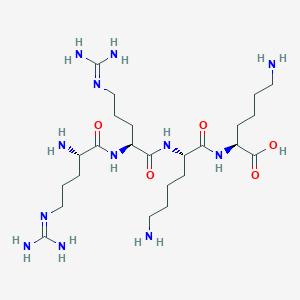
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
